molecular formula C18H23NO2 B139524 Orphenadrine N-oxide CAS No. 29215-00-7

Orphenadrine N-oxide

Cat. No.: B139524
CAS No.: 29215-00-7
M. Wt: 285.4 g/mol
InChI Key: XMSSICJSZNPVFX-UHFFFAOYSA-N
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Description

Orphenadrine N-oxide is a metabolite of the drug orphenadrine, which is commonly used as a muscle relaxant and analgesic. Orphenadrine itself is an anticholinergic drug of the ethanolamine antihistamine class, closely related to diphenhydramine. This compound retains some of the pharmacological properties of its parent compound and is used in various research applications .

Mechanism of Action

Target of Action

Orphenadrine N-oxide primarily targets Histamine H1 receptors and NMDA receptors . These receptors play a crucial role in the central nervous system, influencing various physiological processes.

Mode of Action

This compound interacts with its targets by binding and inhibiting both Histamine H1 receptors and NMDA receptors . This interaction results in the restoration of physiological equilibrium and has a favorable effect on the rigidity and tremor of Parkinson’s disease and Parkinsonian syndromes .

Biochemical Pathways

It is known that the compound plays a strategic role in the metabolism of microorganisms in natural environments and in host-pathogen interactions .

Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract and takes up to 1 hour to exert an effect after oral administration . It has a half-life of approximately 14 hours and undergoes biotransformation in the liver to the pharmacologically active metabolites N-demethyl orphenadrine and N,N-didemethyl orphenadrine . The compound’s ADME properties significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its ability to relieve discomfort associated with acute painful musculoskeletal conditions . It is also used to treat muscle pain and to help with motor control in Parkinson’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s bioavailability and action can be affected by the fasted condition of the patient . More research is needed to fully understand the influence of environmental factors on the action of this compound.

Biochemical Analysis

Biochemical Properties

Orphenadrine, the parent compound of Orphenadrine N-oxide, binds and inhibits both histamine H1 receptors and NMDA receptors . It is involved in the regulation of motor disturbances induced by neuroleptics .

Cellular Effects

Orphenadrine, from which this compound is derived, acts in the central nervous system to produce its muscle relaxant effects . It also has other actions (anticholinergic) that produce its helpful effects in Parkinson’s disease . Orphenadrine’s CNS and anticholinergic actions may also be responsible for some of its side effects .

Molecular Mechanism

Orphenadrine, the parent compound of this compound, restores the motor disturbances induced by neuroleptics, particularly the hyperkinesia . It binds and inhibits both histamine H1 receptors and NMDA receptors . The dopamine deficiency in the striatum increases the stimulating effects of the cholinergic system, which is counteracted by the anticholinergic effect of Orphenadrine .

Temporal Effects in Laboratory Settings

In a study conducted on rat vas deferens, it was found that Orphenadrine, at low micromolar concentrations, interacts with the noradrenaline reuptake system inhibiting its functionality and thus potentiating the effect of noradrenaline .

Dosage Effects in Animal Models

It is known that Orphenadrine, the parent compound, has been used in various studies involving animal models .

Metabolic Pathways

Orphenadrine, the parent compound of this compound, undergoes hepatic demethylation

Transport and Distribution

It is known that Orphenadrine, the parent compound, is distributed in the body and is metabolized in the liver .

Subcellular Localization

It is known that Orphenadrine, the parent compound, is involved in various cellular processes that could suggest its presence in multiple cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Orphenadrine N-oxide typically involves the oxidation of orphenadrine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Orphenadrine N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent compound or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields more oxidized derivatives, while reduction can regenerate the parent compound .

Scientific Research Applications

Pharmacological Properties

Orphenadrine N-oxide exhibits several pharmacological actions that make it suitable for various clinical applications:

  • Anticholinergic Activity : Similar to its parent compound, this compound acts as a muscarinic antagonist, which can help alleviate symptoms associated with Parkinson’s disease and other movement disorders by restoring the balance between cholinergic and dopaminergic neurotransmission .
  • NMDA Receptor Antagonism : The compound also functions as an antagonist to NMDA receptors, which are implicated in pain pathways and neurotoxicity. This property may contribute to its analgesic effects and potential neuroprotective benefits .

Pain Management

This compound has been studied in combination with other analgesics, such as paracetamol, to enhance pain relief in conditions like:

  • Musculoskeletal Pain : Clinical trials have demonstrated that the combination of this compound with paracetamol can provide significant relief from acute pain associated with muscle strains and sprains .
  • Neck and Back Pain : Evidence suggests that this combination therapy is effective in managing acute back or neck pain, often providing better outcomes than paracetamol alone .

Parkinson’s Disease Treatment

The anticholinergic properties of this compound make it a candidate for treating drug-induced parkinsonism and improving motor function in Parkinson’s disease patients. A Cochrane Review indicated that anticholinergics can be beneficial for about 20% of patients experiencing motor symptoms .

Efficacy Study on Combination Therapy

A randomized crossover study investigated the bioavailability and efficacy of a fixed-dose combination of paracetamol and this compound. Results indicated that the combination provided superior pain relief compared to placebo, demonstrating its effectiveness in acute pain management .

Study ParameterValue
Number of Participants28
Mean Age24 years
Pain Relief ImprovementSignificant vs. placebo

Neuroprotective Effects

Research has indicated that this compound may prevent neurotoxicity induced by 3-nitropropionic acid, suggesting potential applications in neuroprotection . This finding opens avenues for further exploration in neurodegenerative diseases.

Safety Profile

The safety profile of this compound is generally favorable when used at recommended dosages. Common side effects are primarily related to its anticholinergic activity, including:

  • Dry mouth
  • Dizziness
  • Urinary retention

These effects are typically mild and reversible upon discontinuation of the drug .

Comparison with Similar Compounds

    Orphenadrine: The parent compound, used as a muscle relaxant and analgesic.

    Diphenhydramine: A closely related antihistamine with similar anticholinergic properties.

    Methocarbamol: Another muscle relaxant with a different chemical structure but similar therapeutic effects.

Uniqueness: Orphenadrine N-oxide is unique in its specific pharmacological profile, which combines the properties of its parent compound with additional effects due to the presence of the N-oxide group. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Orphenadrine N-oxide is a derivative of orphenadrine, a well-known muscarinic antagonist primarily used for its muscle relaxant properties and in the treatment of Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Orphenadrine itself is an anticholinergic drug that exhibits multiple pharmacological actions, including NMDA receptor antagonism and antihistaminic properties. The N-oxide derivative is believed to retain some of these activities while potentially offering enhanced efficacy or reduced side effects.

This compound acts primarily through the following mechanisms:

  • NMDA Receptor Antagonism : It inhibits excitotoxicity mediated by NMDA receptors, which is significant in neurodegenerative conditions. Research indicates that orphenadrine protects neuronal cells from death induced by excitotoxic agents like 3-nitropropionic acid (3-NPA) by binding to the NMDA receptor's phencyclidine site, thereby preventing excessive calcium influx and subsequent cell death .
  • Muscarinic Receptor Antagonism : As a muscarinic antagonist, it helps restore the balance between cholinergic and dopaminergic neurotransmission, particularly beneficial in Parkinson's disease .
  • Histamine H1 Receptor Antagonism : This property contributes to its mild sedative effects and may enhance its analgesic efficacy when used in combination with other pain medications .

Pharmacological Properties

The pharmacokinetic profile of this compound includes:

  • Bioavailability : Approximately 90% when administered orally.
  • Protein Binding : High protein binding (95%), indicating significant interaction with plasma proteins.
  • Metabolism : Primarily metabolized in the liver through demethylation processes.
  • Half-Life : Ranges from 13 to 20 hours, allowing for once or twice daily dosing .

1. Neuroprotective Effects

This compound has shown promise in neuroprotection against various neurotoxic agents. In studies involving cultured rat cerebellar granule cells, it effectively reduced cell death induced by 3-NPA, demonstrating a protective effect against excitotoxicity .

2. Muscle Relaxant Properties

As a muscle relaxant, this compound is indicated for treating acute musculoskeletal pain. Its anticholinergic effects help alleviate muscle spasms associated with injuries or conditions like back pain .

3. Potential in Treating Neurodegenerative Disorders

Given its NMDA antagonistic properties, there is potential for this compound in treating neurodegenerative disorders characterized by excitotoxicity, such as Huntington's disease and Alzheimer's disease. It may offer a therapeutic avenue for managing symptoms associated with these conditions .

Study on Neurotoxicity Prevention

In a notable study, rats treated with Orphenadrine prior to exposure to 3-NPA showed a significant reduction in markers of neuronal damage compared to controls. The administration of 30 mg/kg resulted in decreased mortality rates and improved recovery metrics post-exposure .

Treatment GroupMortality Rate (%)Body Weight Recovery (%)
Control40-
10 mg/kg40Minimal
20 mg/kg30Moderate
30 mg/kg10Significant

This data suggests that higher doses correlate with better protective outcomes.

Evaluation of Antinociceptive Effects

Research has also indicated that Orphenadrine exhibits antinociceptive properties when evaluated in animal models of pain. Its combination with other analgesics has been shown to enhance overall pain relief without significant adverse effects .

Properties

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-15-9-7-8-12-17(15)18(16-10-5-4-6-11-16)21-14-13-19(2,3)20/h4-12,18H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSSICJSZNPVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951815
Record name N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29215-00-7
Record name Orphenadrine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029215007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Orphenadrine N-oxide in the metabolism of Orphenadrine citrate?

A: this compound is one of the eight metabolites identified in the urine of healthy volunteers after the administration of Orphenadrine citrate []. It constitutes a minor metabolic pathway, representing approximately 4.6% of the administered dose of Orphenadrine citrate []. This suggests that the N-oxidation of Orphenadrine is a relatively minor pathway in the overall biotransformation of the drug.

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